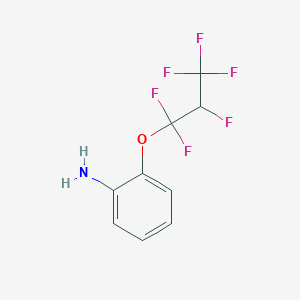

2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-4-2-1-3-5(6)16/h1-4,7H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGLGDJRRTDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 1,1,2,3,3,3 Hexafluoropropoxy Aniline and Its Derivatives

Precursor Synthesis and Methodologies

The successful synthesis of the target aniline (B41778) derivative hinges on the efficient preparation of its key precursors: the hexafluoropropoxy moiety and the appropriately functionalized aniline backbone.

Synthesis of the Hexafluoropropoxy Moiety Precursors

The 1,1,2,3,3,3-hexafluoropropoxy group is typically introduced using hexafluoropropene (B89477) (HFP) or its derivatives. Hexafluoropropene is a readily available industrial chemical that can be converted into more reactive intermediates suitable for nucleophilic attack. A common precursor is hexafluoropropylene oxide (HFPO), which can be synthesized by the oxidation of HFP. The epoxide ring of HFPO is highly susceptible to ring-opening by nucleophiles, providing a pathway to the hexafluoropropoxy group.

Another important precursor is the hexafluoropropoxide anion, which can be generated in situ from the reaction of HFP with a suitable fluoride (B91410) source, such as potassium fluoride, in an aprotic solvent. This highly nucleophilic species can then react with electrophilic aromatic substrates.

| Precursor | Starting Material | Typical Reagent(s) | Key Features |

| Hexafluoropropylene oxide (HFPO) | Hexafluoropropene (HFP) | Oxidizing agents (e.g., O₂, UV light) | Highly reactive epoxide, susceptible to nucleophilic ring-opening. |

| Hexafluoropropoxide anion | Hexafluoropropene (HFP) | Fluoride source (e.g., KF) in aprotic solvent | Strong nucleophile for reaction with electrophilic aromatics. |

Synthesis of Aniline Backbone Precursors

The aniline backbone precursor must be appropriately functionalized to facilitate the formation of the ether linkage. A common strategy involves the use of an ortho-substituted nitrobenzene, where the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution. The nitro group can then be reduced to the desired amine functionality in a subsequent step. For the synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline, a suitable precursor would be 2-nitrophenol (B165410) or a 2-halonitrobenzene.

Alternatively, ortho-functionalized anilines can be prepared through various methods, including directed ortho-metalation followed by electrophilic trapping, or through the reduction of corresponding substituted nitroarenes. For instance, 2-aminophenol (B121084) can be synthesized from the reduction of 2-nitrophenol.

Formation of the Hexafluoropropoxy-Aniline Linkage

The crucial step in the synthesis of this compound is the formation of the ether bond between the aniline backbone and the hexafluoropropoxy moiety. Several synthetic strategies can be employed for this transformation.

Nucleophilic Aromatic Substitution Approaches to Fluoroalkoxy-Anilines

Nucleophilic aromatic substitution (SNA) is a powerful method for introducing the hexafluoropropoxy group onto an activated aromatic ring. A common approach involves the reaction of a hexafluoropropoxide source with an ortho-substituted nitrobenzene. For example, the reaction of 2-nitrophenol with hexafluoropropene in the presence of a base can yield 1-(1,1,2,3,3,3-hexafluoropropoxy)-2-nitrobenzene. The nitro group in this intermediate can then be reduced to an amine using standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media, to afford the final product.

A similar strategy can be applied to 2-halonitrobenzenes, where the halogen atom is displaced by the hexafluoropropoxide anion. The choice of solvent and reaction conditions is critical to ensure high yields and selectivity.

| Substrate | Reagent | Product | Subsequent Step |

| 2-Nitrophenol | Hexafluoropropene, Base | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-2-nitrobenzene | Reduction of the nitro group |

| 2-Chloronitrobenzene | Potassium hexafluoropropoxide | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-2-nitrobenzene | Reduction of the nitro group |

Transition-Metal-Catalyzed Coupling Reactions for C-O and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide an alternative and often milder approach to the formation of the aryl ether linkage. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds. In this approach, a 2-halosubstituted aniline or a protected aniline derivative can be coupled with a hexafluoropropoxy-containing salt in the presence of a copper catalyst.

More modern palladium-catalyzed methods, such as the Buchwald-Hartwig etherification, can also be employed. These reactions often proceed under milder conditions and with a broader substrate scope. For instance, 2-aminophenol or a protected derivative could be coupled with a suitable hexafluoropropoxy source.

| Reaction Type | Substrates | Catalyst | Key Features |

| Ullmann Condensation | 2-Iodoaniline, Potassium hexafluoropropoxide | Copper(I) salt | Classic method for C-O bond formation. |

| Buchwald-Hartwig Etherification | 2-Aminophenol, Hexafluoropropoxy source | Palladium complex with a suitable ligand | Milder reaction conditions, broader substrate scope. |

Other Coupling and Etherification Strategies

Other etherification strategies can also be envisioned for the synthesis of this compound. For instance, the reaction of 2-aminophenol with a hexafluoropropyl halide or sulfonate in the presence of a base could potentially form the desired ether, although side reactions at the amine functionality might be a concern. Protection of the amino group prior to etherification would be a necessary consideration in such cases.

Regioselective Synthesis and Isomer Control in this compound Formation

The regioselective synthesis of this compound, where the hexafluoropropoxy group is specifically introduced at the ortho position to the amine, presents a significant synthetic challenge. Direct C-H functionalization of aniline can often lead to a mixture of ortho, meta, and para isomers, necessitating complex purification procedures. A more controlled and widely adopted strategy involves the selective O-alkylation of 2-aminophenol. This approach ensures the exclusive formation of the desired ortho-isomer.

The general synthetic pathway commences with the protection of the more nucleophilic amino group of 2-aminophenol. This protection is crucial to prevent N-alkylation in the subsequent step. A variety of protecting groups can be employed, with the choice often depending on the specific reaction conditions and the desired ease of removal. One common strategy involves the condensation of 2-aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This effectively masks the amino group, allowing for the selective alkylation of the hydroxyl group.

The subsequent O-alkylation is typically achieved by reacting the protected 2-aminophenol with a suitable hexafluoropropylating agent, such as hexafluoropropene or a hexafluoropropyl halide, in the presence of a base. The final step involves the hydrolysis of the protecting group, usually under acidic conditions, to regenerate the free amino group and yield the target compound, this compound. researchgate.netumich.edu

The following table illustrates the typical steps and reagents involved in this regioselective synthesis:

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Protection of Amino Group | Benzaldehyde, Methanol, Reflux | To form a Schiff base and prevent N-alkylation. |

| 2 | O-Alkylation | Hexafluoropropene or Hexafluoropropyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | To introduce the hexafluoropropoxy group at the hydroxyl position. |

| 3 | Deprotection | Acidic hydrolysis (e.g., HCl) | To remove the protecting group and yield the final product. |

This method provides excellent control over the regioselectivity, ensuring the formation of the 2-substituted aniline derivative. The yields for each step are generally moderate to high, making this a practical approach for laboratory-scale synthesis.

Emerging Synthetic Methodologies for Fluorinated Aromatic Amines

The field of synthetic organic chemistry is continually evolving, with new methodologies emerging that offer more efficient and versatile routes to complex molecules. For the synthesis of fluorinated aromatic amines like this compound, several cutting-edge strategies hold significant promise.

One of the most powerful emerging techniques is transition-metal-catalyzed C-H functionalization . bath.ac.uk This approach allows for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized substrates. For the synthesis of the target compound, this could theoretically involve the direct ortho-alkoxylation of an aniline derivative. While direct C-O bond formation on anilines can be challenging, recent advances have demonstrated the feasibility of such transformations using catalysts based on palladium, rhodium, or ruthenium. nih.govacs.org The regioselectivity in these reactions is often controlled by the use of a directing group, which temporarily coordinates to the metal catalyst and positions it in close proximity to the desired C-H bond. For aniline derivatives, the amino group itself or a modified version can act as a directing group to favor ortho-functionalization. msu.edu

The following table summarizes some recent advances in transition-metal-catalyzed C-H functionalization relevant to the synthesis of substituted anilines:

| Catalyst System | Directing Group | Functionalization | Key Features |

| Palladium(II) Acetate / Ligand | Amide | Acetoxylation | High regioselectivity for the ortho position. acs.org |

| Rhodium(III) Complexes | Amide | Carbonylation | Direct synthesis of benzoxazinones from anilines. chemistryviews.org |

| Ruthenium(II) Complexes | Pyridyl | Arylation | ortho-Selective C-H arylation. |

Another significant area of development is late-stage functionalization (LSF) . acs.org LSF strategies aim to introduce functional groups into complex molecules at the final stages of a synthetic sequence. This is particularly valuable in drug discovery, where it allows for the rapid generation of analogues with modified properties. For a molecule like this compound, LSF could be used to further modify the aromatic ring or the amino group, creating a library of related compounds for structure-activity relationship studies. Visible-light-mediated reactions are a prominent tool in LSF, enabling mild and selective transformations. For instance, visible-light-mediated sulfonylation of anilines has been reported to proceed under simple reaction conditions. acs.org

Photoredox catalysis is another burgeoning field that offers novel pathways for the formation of C-N and C-O bonds. oup.com These reactions are typically initiated by the absorption of visible light by a photocatalyst, which then engages in single-electron transfer processes to activate the substrates. This methodology could potentially be adapted for the synthesis of fluorinated anilines by enabling new types of bond-forming reactions under mild conditions.

While direct application of these emerging methodologies to the synthesis of this compound may still be in the developmental stage, they represent the future of synthetic chemistry and offer exciting possibilities for the efficient and selective construction of this and other valuable fluorinated aromatic amines.

Chemical Reactivity and Transformative Chemistry of 2 1,1,2,3,3,3 Hexafluoropropoxy Aniline

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a key center of reactivity. However, the potent electron-withdrawing inductive effect of the adjacent hexafluoropropoxy group reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity compared to aniline (B41778). This electronic modification influences the conditions required for and the outcomes of reactions at the amine center.

The amine group of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is expected to undergo N-acylation and N-alkylation, which are fundamental transformations for anilines.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). It typically proceeds by reacting the aniline with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For this compound, the reduced nucleophilicity of the nitrogen may necessitate more forcing reaction conditions or the use of more reactive acylating agents compared to unsubstituted aniline. Ruthenium-catalyzed ortho-acylation of the aromatic ring has also been described for N-protected anilines, though this involves C-H activation rather than direct N-acylation. rsc.org

Alkylation: N-alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved using various alkylating agents like alkyl halides or through reductive amination. Due to the propensity for over-alkylation in standard procedures with alkyl halides, catalytic methods are often preferred. youtube.com For instance, manganese pincer complexes have been shown to catalyze the selective mono-N-alkylation of various anilines, including those with electron-withdrawing substituents, using alcohols as alkylating agents via a hydrogen-borrowing strategy. nih.gov Similarly, ruthenium complexes are effective for the N-alkylation of anilines. rsc.org The presence of electron-withdrawing groups on the aniline ring can slow down these reactions, requiring adjusted catalytic conditions. rsc.orgpsu.edu

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Often neat or in a polar solvent; may require mild heating or a catalyst | |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Polar solvent, base (e.g., K₂CO₃, NaH); risk of over-alkylation |

| Alcohols | Methanol, Benzyl alcohol | Transition metal catalyst (e.g., Mn, Ru, Ir) required for hydrogen-borrowing mechanism nih.govrsc.org | |

| Carbonyl Compounds | Aldehydes, Ketones | Reductive amination conditions (e.g., NaBH₃CN, H₂/Pd-C) |

The amine group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates for further synthesis. The reaction of an aniline with an aldehyde or ketone is typically reversible and acid-catalyzed. The resulting imine can then engage in various cyclization reactions.

For example, anilines condense with vinyl ethers in the presence of iodine to form 2-methylquinolines. mdpi.com This process involves the formation of an N,O-acetal intermediate, followed by elimination and cyclization. mdpi.com Anilines also serve as promoters in cyclization-replacement cascade reactions, for instance, with 2-hydroxycinnamaldehydes to form 2-substituted 2H-chromenes. nih.gov

Furthermore, intramolecular cyclization reactions are possible if a suitable electrophilic site is present elsewhere in the molecule or in a reaction partner. beilstein-journals.orgnih.gov Boron-catalyzed dehydrogenative cyclization of N-tosylhydrazones with anilines provides a route to substituted 1,2,4-triazoles. rsc.org The reduced nucleophilicity of the amine in this compound would likely require optimized conditions, potentially with stronger Lewis acid catalysts, to facilitate these transformations.

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com The primary amine can be oxidized to nitroso, nitro, or azoxy compounds, or can undergo oxidative polymerization to form polyaniline. Strong oxidizing agents, such as potassium permanganate, can convert aniline to nitrobenzene. openaccessjournals.com The Boyland-Sims oxidation, using potassium persulfate (K₂S₂O₈) in a basic solution, typically results in ortho-hydroxylation of the aniline. researchgate.net

The electron-deficient nature of the aromatic ring and the lower electron density on the nitrogen in this compound would make it more resistant to oxidation compared to electron-rich anilines. Oxidative addition of the N-H bond to transition metal centers, a key step in some catalytic cycles, has been studied for anilines bearing electron-withdrawing groups. nih.gov Research has shown that electron-withdrawing substituents on the aniline can surprisingly stabilize the resulting Ir(III) oxidative addition adducts, which was attributed to reduced electronic repulsion. nih.gov

Reactivity of the Hexafluoropropoxy Moiety

The 1,1,2,3,3,3-hexafluoropropoxy group is characterized by its exceptional chemical stability, a direct consequence of the high strength of the carbon-fluorine bonds.

The ether linkage in this compound is remarkably robust. The strong inductive electron withdrawal by the hexafluoropropyl group decreases the electron density on the ether oxygen, which in turn strengthens the aryl C-O bond. Cleavage of this bond is generally difficult and requires harsh conditions. unacademy.com While methods for cleaving aryl ethers exist, such as using strong acids (HI, HBr) at high temperatures, the stability of fluoroalkyl ethers makes them significantly less reactive. unacademy.com

This deactivation reduces the rate of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, compared to benzene (B151609) or aniline. wikipedia.orgnumberanalytics.com

In an EAS reaction on this compound, the regiochemical outcome is determined by the combined directing effects of the two substituents.

Amine group (-NH₂): A powerful activating group and a strong ortho, para-director.

Hexafluoropropoxy group (-OCH(CF₃)CF₃): A strong deactivating group, but an ortho, para-director due to the resonance contribution from the oxygen lone pairs. libretexts.orglibretexts.org

The two groups are in an ortho relationship. Their directing effects are cooperative or reinforcing, both directing incoming electrophiles to the positions ortho and para to themselves. msu.edulibretexts.org Specifically, the amine group strongly directs to positions 4 and 6, while the hexafluoropropoxy group directs to positions 3 and 5. The strongest activation comes from the amine group, making position 4 (para to the amine) and position 6 (ortho to the amine) the most likely sites for substitution. Steric hindrance from the bulky hexafluoropropoxy group may disfavor substitution at position 3. Therefore, electrophilic attack is most probable at the C4 and C6 positions of the ring.

| Substituent | Classification | Inductive Effect | Resonance Effect | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amine) | Strongly Activating | -I (Weak) | +R (Strong) | Ortho, Para |

| -OCH(CF₃)CF₃ (Hexafluoropropoxy) | Strongly Deactivating | -I (Very Strong) | +R (Weak) | Ortho, Para |

| -CH₃ (Alkyl) | Weakly Activating | +I (Weak) | None (Hyperconjugation) | Ortho, Para |

| -Cl (Halogen) | Weakly Deactivating | -I (Strong) | +R (Weak) | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | -I (Strong) | -R (Strong) | Meta |

Electrophilic and Nucleophilic Aromatic Substitutions on the Aniline Ring

The reactivity of the aniline ring in this compound is influenced by two key substituents: the activating amino (-NH₂) group and the deactivating hexafluoropropoxy group. The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the hexafluoropropoxy group, with its multiple fluorine atoms, is strongly electron-withdrawing and is expected to deactivate the ring towards electrophilic substitution.

No specific studies on the electrophilic aromatic substitution reactions—such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions—of this compound have been identified. While it is anticipated that the directing effects of the amino and hexafluoropropoxy groups would compete, determining the precise regioselectivity and reaction outcomes would necessitate empirical investigation.

Similarly, there is a lack of specific data on the nucleophilic aromatic substitution reactions of this compound. Generally, aromatic rings bearing strongly electron-withdrawing groups are more susceptible to nucleophilic attack. While the hexafluoropropoxy group would contribute to this, the presence of the electron-donating amino group would likely disfavor such reactions.

Derivatization and Functionalization Strategies for Advanced Materials Development

The unique combination of a reactive aniline moiety and a bulky, fluorinated alkoxy group suggests that this compound could serve as a valuable monomer or intermediate in the synthesis of advanced materials. Fluorinated polymers, such as polyimides and polyamides, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, electronics, and high-performance coatings.

The amino group of this compound could be utilized in polymerization reactions, for instance, through reaction with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The incorporation of the hexafluoropropoxy group would be expected to enhance the solubility, processability, and thermal stability of the resulting polymers, while also lowering their dielectric constant and moisture absorption.

Despite these possibilities, a review of the literature, including patent databases, did not yield specific examples of the synthesis and characterization of polymers or other advanced materials derived directly from this compound. Research on related fluorinated anilines has demonstrated their utility in creating high-performance polymers, but direct analogues for the compound are not documented.

Mechanistic Elucidation of Reactions Involving 2 1,1,2,3,3,3 Hexafluoropropoxy Aniline

Investigation of Reaction Pathways in Synthesis

The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline typically involves a multi-step process, with each step having a distinct reaction mechanism. A common synthetic route would likely proceed via the nucleophilic aromatic substitution (SNAr) of a suitable precursor, followed by the reduction of a nitro group.

A plausible pathway commences with the reaction of 2-nitrophenol (B165410) with hexafluoropropene (B89477) in the presence of a base. This reaction is a classic example of a nucleophilic addition-elimination mechanism. The phenoxide, generated in situ, acts as the nucleophile, attacking the electron-deficient carbon of the hexafluoropropene. This is followed by the elimination of a fluoride (B91410) ion. The strong electron-withdrawing nature of the fluorine atoms facilitates this reaction.

The subsequent and crucial step is the reduction of the nitro group of the resulting 2-nitro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene to the corresponding aniline (B41778). This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a common and efficient method. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst (e.g., Palladium on carbon). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

| Reaction Step | Key Mechanistic Features | Plausible Intermediates |

| Nucleophilic Aromatic Substitution | Addition of nucleophile to an activated aromatic ring, followed by elimination of a leaving group. | Meisenheimer complex |

| Catalytic Hydrogenation | Heterogeneous catalysis involving adsorption onto a metal surface and stepwise reduction. | Nitrosobenzene, Phenylhydroxylamine |

Catalytic Cycles in Transition-Metal-Mediated Transformations

The aniline moiety in this compound makes it a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-nitrogen bonds.

The catalytic cycle of a typical palladium-catalyzed Buchwald-Hartwig amination involving this compound and an aryl halide would commence with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This step forms a Pd(II) intermediate. Subsequently, the aniline derivative coordinates to the palladium center, and following deprotonation by a base, a new Pd(II)-amido complex is formed. The final and rate-determining step is the reductive elimination from this complex, which yields the desired N-aryl aniline product and regenerates the Pd(0) catalyst, thus closing the catalytic loop. The specific ligands coordinated to the palladium play a crucial role in the efficiency of each step in the cycle.

| Catalyst/Ligand System | Key Transformation | Postulated Rate-Determining Step |

| Pd(OAc)₂ / BINAP | N-Arylation of anilines | Reductive Elimination |

| Pd₂(dba)₃ / XPhos | C-N Cross-Coupling | Oxidative Addition |

Radical and Single-Electron Transfer Mechanisms

While ionic mechanisms are common for anilines, radical and single-electron transfer (SET) pathways can also be significant, particularly under specific reaction conditions such as the presence of certain oxidants or initiators. The nitrogen atom of the aniline can undergo a one-electron oxidation to form a radical cation. This highly reactive intermediate can then participate in a variety of subsequent reactions.

For instance, in the presence of a strong one-electron oxidant, this compound could form its corresponding radical cation. This species could then undergo dimerization or react with other nucleophiles present in the reaction mixture. The electron-withdrawing hexafluoropropoxy group would be expected to influence the stability and reactivity of this radical cation, potentially directing the regioselectivity of subsequent reactions.

| Initiation Method | Key Reactive Intermediate | Potential Subsequent Reactions |

| Chemical Oxidant (e.g., CAN) | Aniline Radical Cation | Dimerization, Nucleophilic Attack |

| Electrochemical Oxidation | Aniline Radical Cation | Polymerization, Coupling with other substrates |

Photochemical Reaction Mechanisms

The aromatic nature of this compound suggests that it will absorb ultraviolet light, leading to the formation of electronically excited states. The decay of these excited states can open up unique photochemical reaction pathways that are not accessible under thermal conditions.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either fluoresce back to the ground state, or undergo intersystem crossing to a longer-lived triplet state (T₁). These excited states are more reactive than the ground state, being both better oxidants and better reductants. They can participate in a variety of photochemical reactions, including photo-induced electron transfer (PET) and homolytic bond cleavage. For example, in the presence of a suitable electron acceptor, the excited state of the aniline could donate an electron, initiating a PET cascade.

| Excited State | Formation Process | Potential Deactivation Pathways |

| First Excited Singlet State (S₁) | Absorption of a photon | Fluorescence, Intersystem Crossing, Photochemical Reaction |

| First Triplet State (T₁) | Intersystem Crossing from S₁ | Phosphorescence, Photochemical Reaction |

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity verification of "2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline." The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a multi-faceted analysis of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and amine protons. The protons on the aniline (B41778) ring will exhibit characteristic splitting patterns (e.g., doublets, triplets) in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing hexafluoropropoxy group. The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon atoms of the hexafluoropropoxy group will have distinct chemical shifts, with the carbon bonded to the oxygen atom appearing at a lower field. The carbons bearing fluorine atoms will exhibit characteristic C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum of "this compound" is expected to show distinct signals for the CF₃ and CF₂ groups. The chemical shifts and coupling constants (J-values) between the different fluorine nuclei will provide definitive information about the structure of the hexafluoropropoxy side chain.

Predicted NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~ 7.0-7.5 | Aromatic-H | ~ 145 |

| ~ 6.7-6.9 | Aromatic-H | ~ 125 |

| ~ 5.0 (broad s) | -NH₂ | ~ 115-120 |

| ~ 5.5-6.0 (m) | -OCH- | ~ 90-100 (m) |

| ~ 118 (q) | ||

| ~ 115-125 (m) |

Note: The predicted data is based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ should be observable. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the hexafluoropropoxy and the aminophenoxy moieties. The loss of the CF₃ group is also a probable fragmentation pattern.

Expected Fragmentation Patterns in Mass Spectrometry:

| m/z (Predicted) | Fragment Ion | Possible Structure |

| 275 | [M]⁺ | [C₉H₇F₆NO]⁺ |

| 167 | [M - C₃HF₆]⁺ | [C₆H₆NO]⁺ |

| 108 | [C₆H₆NO - C₃HF₆O]⁺ | [C₆H₆N]⁺ |

| 69 | [CF₃]⁺ | CF₃⁺ |

Note: The predicted m/z values are based on the expected fragmentation of the molecule.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage is expected in the 1200-1300 cm⁻¹ region. Strong absorption bands due to C-F stretching vibrations will be prominent in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching modes may also be more prominent in the Raman spectrum compared to the IR.

Characteristic Vibrational Frequencies (Predicted):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C-O-C Stretch | 1200-1300 | IR |

| C-F Stretch | 1100-1350 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

Note: These are expected frequency ranges for the given functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. yorku.ca If a suitable single crystal of "this compound" can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. usp.org

This technique would reveal the conformation of the hexafluoropropoxy chain and its orientation relative to the aniline ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. This information is invaluable for understanding the material's physical properties and for computational modeling studies. The determination of the crystal structure would allow for the calculation of a theoretical X-ray powder diffraction (XRPD) pattern, which can be used as a reference for phase identification. usp.org

Computational and Theoretical Investigations of 2 1,1,2,3,3,3 Hexafluoropropoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline, these calculations would provide insights into its stability, electronic properties, and predicted reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties could be calculated.

Unfortunately, no specific DFT studies on this compound are available in the searched literature. Consequently, data tables of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and calculated electronic properties (such as dipole moment and polarizability) cannot be provided.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A detailed molecular orbital analysis for this compound would provide valuable information about its reactivity profile. However, in the absence of published research, a data table of HOMO-LUMO energies and the corresponding energy gap cannot be generated.

Modeling of Noncovalent Interactions in Fluorinated Anilines

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure and properties of molecular systems. In fluorinated molecules like this compound, interactions involving fluorine atoms can be significant. The presence of the amine group also allows for hydrogen bonding.

Computational modeling techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, could be used to identify and characterize these interactions. Such studies would reveal the nature and strength of intramolecular and potential intermolecular interactions. As no such modeling studies for this specific compound have been found, a detailed analysis of its noncovalent interaction patterns cannot be presented.

Conformational Analysis and Intramolecular Interactions of the Hexafluoropropoxy Group

The hexafluoropropoxy group attached to the aniline (B41778) ring is flexible and can adopt various conformations due to rotation around its single bonds. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties.

Intramolecular interactions, such as hydrogen bonds between the amine hydrogens and the oxygen or fluorine atoms of the propoxy chain, would likely play a significant role in determining the preferred conformations. Computational methods could map the potential energy surface as a function of key dihedral angles to understand the conformational preferences. Without specific computational studies, a discussion of the conformational landscape of this compound remains speculative.

Simulations of Reaction Mechanisms and Transition States

Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For this compound, one could investigate various reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amino group.

These simulations would provide insights into the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of different chemical transformations. The absence of such computational investigations in the literature means that no specific reaction mechanisms or transition state structures for reactions involving this compound can be described.

Applications of 2 1,1,2,3,3,3 Hexafluoropropoxy Aniline in Advanced Materials Science and Polymer Chemistry

Incorporation into Fluorinated Polymers and Copolymers

The primary application of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline in polymer chemistry lies in its use as a monomer for the synthesis of high-performance fluorinated polymers, particularly polyimides. Aromatic polyimides are renowned for their exceptional thermal, mechanical, and electrical properties, making them suitable for demanding applications in the aerospace and electronics industries. kpi.uamdpi.comntu.edu.tw However, their rigid backbones often lead to poor solubility and processability.

The incorporation of the flexible and bulky hexafluoropropoxy group from this compound into the polyimide backbone disrupts chain packing and reduces intermolecular interactions. This structural modification leads to a significant improvement in the solubility of the resulting polyimides in common organic solvents, facilitating their processing into thin films, coatings, and fibers. ntu.edu.tw

Furthermore, the presence of the fluorine-rich hexafluoropropoxy group enhances several key properties of the polymers:

Thermal Stability: Fluorinated polyimides often exhibit high thermal stability, with decomposition temperatures well above 400°C, making them suitable for high-temperature applications. kpi.uamdpi.com

Dielectric Properties: The low polarizability of the C-F bond contributes to a lower dielectric constant in the resulting polymers. This is a critical property for materials used as insulators and interlayer dielectrics in microelectronics, where a low dielectric constant is necessary to reduce signal delay and power consumption. kpi.ua

Optical Transparency: The introduction of fluorinated groups can reduce intermolecular charge transfer interactions, leading to polymers with high optical transparency and low color intensity. mdpi.com

The synthesis of these fluorinated polyimides typically involves a two-step polycondensation reaction between a diamine, such as this compound, and a dianhydride. The resulting polyamic acid precursor is then chemically or thermally cyclized to form the final polyimide.

Table 1: Representative Properties of Fluorinated Polyimides Derived from Fluorinated Diamines

| Property | Value Range | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 280–350 °C | ntu.edu.tw |

| 10% Weight Loss Temperature (T10) | > 485 °C in air | ntu.edu.tw |

| Dielectric Constant (at 1 MHz) | 2.5 - 3.5 | kpi.ua |

Role in Specialty Fluoropolymer-Based Photoresists for Semiconductor Manufacturing

The semiconductor industry relies heavily on photolithography to fabricate integrated circuits. Photoresists are light-sensitive materials used to create the intricate patterns on semiconductor wafers. As the feature sizes in microchips continue to shrink, there is a growing demand for photoresists with improved performance characteristics.

Fluoropolymers are increasingly being investigated for use in advanced photoresist formulations due to their unique properties. The incorporation of fluorine can enhance the transparency of the polymer at the short wavelengths of light used in modern lithography (e.g., 193 nm). This is crucial for achieving high-resolution patterning.

While specific data on the direct use of this compound in commercial photoresists is not widely available, polymers derived from this or structurally similar fluorinated anilines could offer several advantages:

Enhanced Etch Resistance: The presence of fluorine can improve the resistance of the photoresist to the plasma etching processes used to transfer the pattern to the underlying substrate.

Reduced Swelling: Fluorinated polymers often exhibit lower swelling in developer solutions, which can lead to improved pattern fidelity.

Tunable Adhesion: The surface energy of the photoresist can be modified by the incorporation of fluorine, allowing for better control of adhesion to the semiconductor substrate.

The development of novel fluorinated monomers, such as this compound, is a key area of research in the quest for next-generation photoresist materials that can enable the continued miniaturization of electronic devices.

Development of Novel Functional Materials with Tailored Electronic and Optical Properties

The unique electronic nature of the hexafluoropropoxy group, combined with the aromatic aniline (B41778) ring, makes this compound an attractive building block for the synthesis of functional materials with tailored electronic and optical properties.

Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms in the hexafluoropropoxy group can significantly influence the electronic properties of molecules and polymers containing this moiety. For instance, in the context of hole-transporting materials for electronic devices, fluorination of the aniline unit can lower the Highest Occupied Molecular Orbital (HOMO) energy level. nih.gov This can lead to better energy-level alignment with other materials in a device, such as the perovskite layer in a solar cell, facilitating efficient charge extraction and transport. nih.gov

Optical Properties: The presence of fluorine can also be used to tune the optical properties of materials. As mentioned earlier, fluorination can lead to increased optical transparency by reducing intermolecular charge transfer. Additionally, the incorporation of fluorinated groups can influence the refractive index of a material. In some cases, fluorinated polymers exhibit lower birefringence (the dependence of refractive index on the polarization of light), which is advantageous for applications in optical communications and displays.

Computational and experimental studies on fluorinated aniline derivatives have shown that the degree and position of fluorination can have a significant impact on the nonlinear optical (NLO) properties of the molecules. researchgate.net This opens up possibilities for designing new materials with enhanced NLO responses for applications in photonics and optoelectronics.

Exploration in Heat-Transfer Agents and Liquid Crystals (as a structural motif)

The molecular structure of this compound suggests its potential utility as a structural motif in the design of specialized fluids and liquid crystals.

Heat-Transfer Agents: Fluorinated compounds are known for their high thermal stability and chemical inertness, which are desirable properties for heat-transfer fluids. While the primary focus in this area has been on perfluorocarbons and hydrofluoroethers, the incorporation of the hexafluoropropoxy group into larger molecules could lead to new heat-transfer agents with a wider operating temperature range and tailored physical properties. The study of nanofluids, which are liquids containing a suspension of nanoparticles, is an active area of research for enhancing heat transfer. anl.govmdpi.comresearchgate.netarxiv.orgmdpi.com The base fluids for these nanofluids often require specific properties that could potentially be met by compounds containing the hexafluoropropoxy moiety.

Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their arrangement has some degree of order. The general structure of a calamitic (rod-like) liquid crystal molecule consists of a rigid core and flexible terminal chains. nsf.gov

Aniline derivatives are commonly used as building blocks for the rigid core of liquid crystal molecules. tandfonline.commdpi.com The combination of the rigid aniline ring in this compound with the flexible, fluorinated hexafluoropropoxy chain makes it an interesting candidate for the synthesis of novel liquid crystalline materials. The presence of the fluorinated tail can influence the mesophase behavior (the different types of liquid crystal phases) and the physical properties of the liquid crystal, such as its clearing point and viscosity. tandfonline.com

Contribution to Emerging Energy Conversion Materials

The development of efficient and stable materials for energy conversion is a critical area of modern materials science. Fluorinated organic compounds are playing an increasingly important role in this field, particularly in the area of organic photovoltaics (OPVs) and perovskite solar cells.

The performance of these devices is highly dependent on the electronic properties of the materials used. As discussed in section 7.3, the incorporation of fluorine can be used to fine-tune the energy levels of organic semiconductors. In the context of solar cells, this allows for better matching of the energy levels of the donor and acceptor materials, which is crucial for efficient charge separation and collection. mdpi.comdongguk.edunih.govresearchgate.net

Fluorination of aniline units in hole-transporting materials (HTMs) for perovskite solar cells has been shown to lower the HOMO level, leading to improved device performance. nih.gov Furthermore, the hydrophobic nature of fluorinated compounds can enhance the stability of the solar cell by preventing moisture ingress, which is a major degradation pathway for perovskite materials. nih.gov

Therefore, this compound represents a promising building block for the synthesis of new donor materials, acceptor materials, and interfacial layers for next-generation solar cells with improved efficiency and longevity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride |

| 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-amino-3-methyl)benzamide]biphenyl |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride |

| 1,4-bis-(4-amino-2-trifluoromethyl-phenoxy) tetrafluorobenzene |

| 1,4-bis-(4-amino-2-trifluoromethyl-phenoxy) benzene (B151609) |

| 1,3-bis-(4-amino-2-trifluoromethyl-phenoxy) 4,6-dichlorobenzene |

| 4-octyloxy-N-(4-substituted benzylidene) aniline |

| 2,2-bis(3,4-dicarboxyphenoxy)-1,1-binaphthyl dianhydride |

| 9,9-bis(trifluoromethyl)xanthene-2,3,6,7-tetracarboxylicdianhydride |

| 2,5-bis[(4-aminophenoxy)phenyl]diphenylphosphine oxide |

| Pyromellitic dianhydride |

Future Research Directions and Perspectives in 2 1,1,2,3,3,3 Hexafluoropropoxy Aniline Chemistry

Development of Sustainable and Greener Synthetic Routes

The traditional multi-step syntheses of fluorinated anilines often involve harsh reagents and generate significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign methods for the synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline and its derivatives.

Key areas of investigation will likely include:

Flow Chemistry and Electrochemistry: Continuous flow technologies offer significant advantages in terms of safety, scalability, and process control, particularly when handling hazardous fluorinating agents. rsc.orgrsc.org The integration of electrochemistry into flow systems can provide a means for the in-situ generation of reactive fluorinating species, further enhancing the safety and efficiency of the synthesis. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-heteroatom bonds under mild conditions. numberanalytics.comacs.org Future work could explore the direct C-H fluoroalkoxylation of anilines or the photocatalytic coupling of 2-aminophenol (B121084) with a hexafluoropropoxy source, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes for selective fluorination is a rapidly growing field that offers the potential for highly efficient and environmentally friendly synthetic routes. atomfair.comupfluorochem.com While still in its early stages, the development of engineered enzymes capable of catalyzing the introduction of the hexafluoropropoxy group would represent a significant breakthrough in green chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.orgrsc.org | Optimization of reaction conditions in continuous flow reactors. |

| Electrochemistry | In-situ generation of reactive species, minimizing hazards. rsc.org | Development of electrochemical cells for efficient fluorination. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. numberanalytics.comacs.org | Design of novel photocatalysts for direct C-H fluoroalkoxylation. |

| Biocatalysis | High selectivity, environmentally benign. atomfair.comupfluorochem.com | Engineering of enzymes for targeted hexafluoropropoxylation. |

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique electronic properties conferred by the hexafluoropropoxy group are expected to influence the reactivity of the aniline (B41778) ring in novel ways. Future research should aim to uncover and exploit this unconventional reactivity through various catalytic transformations.

Promising avenues for exploration include:

Photoredox-Catalyzed C-H Functionalization: The electron-withdrawing nature of the hexafluoropropoxy group can influence the regioselectivity of C-H functionalization reactions on the aniline ring. rsc.org Visible-light photoredox catalysis could be employed to introduce a variety of functional groups at specific positions, leading to a diverse library of derivatives. ontosight.ainbinno.com

Directed C-H Activation: The amino group of the aniline can act as a directing group to facilitate transition-metal-catalyzed C-H activation at the ortho-position. nih.gov This strategy could be used to introduce new substituents with high regioselectivity, providing access to novel molecular architectures.

Catalytic Defluoroalkoxylation: While the carbon-fluorine bond is exceptionally strong, recent advances have demonstrated the catalytic cleavage of C-F bonds. smolecule.comrsc.org Exploring the selective defluoroalkoxylation of the hexafluoropropoxy group could open up new pathways for the synthesis of partially fluorinated or non-fluorinated derivatives.

| Transformation | Potential Outcome | Key Challenges |

| Photocatalytic C-H Functionalization | Access to a diverse range of substituted aniline derivatives. ontosight.ainbinno.com | Controlling regioselectivity in the presence of the hexafluoropropoxy group. |

| Directed C-H Activation | Precise introduction of functional groups at the ortho-position. nih.gov | Catalyst development and optimization for specific transformations. |

| Catalytic Defluoroalkoxylation | Synthesis of partially fluorinated or novel functionalized compounds. smolecule.comrsc.org | Achieving selective C-F bond cleavage without degrading the rest of the molecule. |

Design of Next-Generation Fluorinated Building Blocks

This compound itself can be considered a valuable building block for the synthesis of more complex fluorinated molecules. Its unique combination of a reactive aniline moiety and a bulky, lipophilic fluoroalkoxy group makes it an attractive starting material for applications in medicinal chemistry and materials science.

Future research in this area should focus on:

Synthesis of Fluorinated Heterocycles: The aniline functional group is a versatile handle for the construction of a wide variety of heterocyclic systems. rsc.orgrsc.org By incorporating the hexafluoropropoxy moiety, novel classes of fluorinated heterocycles with potentially enhanced biological activity or material properties can be accessed. Multicomponent reactions, in particular, offer an efficient strategy for the rapid assembly of complex molecular scaffolds. rsc.org

Development of Chiral Fluorinated Compounds: The introduction of chirality into fluorinated molecules is of great interest, particularly in the pharmaceutical industry. nih.gov Future work could involve the development of asymmetric syntheses starting from this compound to produce enantiomerically pure building blocks for drug discovery.

Creation of Novel Fluorinated Monomers: The aniline derivative could serve as a monomer for the synthesis of novel fluorinated polymers. rsc.org The resulting polymers may exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a range of advanced applications.

| Building Block Type | Potential Applications | Synthetic Strategy |

| Fluorinated Heterocycles | Medicinal chemistry, agrochemicals. rsc.orgrsc.org | Cyclization reactions utilizing the aniline functionality. |

| Chiral Fluorinated Compounds | Asymmetric synthesis, drug discovery. nih.gov | Enantioselective catalysis and chiral resolution. |

| Fluorinated Monomers | Advanced polymers, materials science. rsc.org | Polymerization of aniline derivatives. |

Advanced Applications in Emerging Technologies Beyond Current Scope

The unique properties imparted by the hexafluoropropoxy group suggest that derivatives of this compound could find applications in a variety of emerging technologies.

Potential areas for future investigation include:

Organic Electronics and Optoelectronics: The introduction of fluorine atoms into conjugated organic materials can significantly impact their electronic properties, such as the HOMO and LUMO energy levels. rsc.orgrsc.org This can lead to improved performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Derivatives of the target aniline could be explored as components of novel semiconducting polymers or small molecules for these applications.

Advanced Polymers and Materials: The incorporation of the hexafluoropropoxy group into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity. nbinno.comnumberanalytics.com This could lead to the development of new high-performance materials for applications in aerospace, electronics, and coatings. numberanalytics.com

Molecular Imaging and Sensors: The presence of multiple fluorine atoms makes this compound and its derivatives potential candidates for 19F magnetic resonance imaging (MRI) contrast agents. nih.gov Furthermore, the aniline moiety could be functionalized to create fluorescent probes or chemical sensors for the detection of specific analytes. researchgate.net

| Emerging Technology | Potential Role of Derivatives | Key Property |

| Organic Electronics | Components of organic semiconductors. rsc.orgrsc.org | Tunable electronic properties due to fluorination. |

| Advanced Polymers | High-performance fluoropolymers. nbinno.comnumberanalytics.com | Enhanced thermal stability and chemical resistance. numberanalytics.com |

| Molecular Imaging | 19F MRI contrast agents. nih.gov | High fluorine content for strong MRI signal. |

| Chemical Sensors | Fluorescent probes and chemosensors. researchgate.net | Functionalizable aniline core for analyte recognition. |

Q & A

Basic: What are the optimal synthetic routes for 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline?

A common method involves nucleophilic substitution between fluorinated propoxy precursors and halogenated aniline derivatives. For example, in the synthesis of structurally analogous compounds (e.g., 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline), fluorinated epoxide intermediates (e.g., 2-(4-nitrobenzyl)oxirane) are reacted with halogenated aniline under controlled conditions (19 hours, room temperature) to yield the target compound . Catalysts and solvents must be selected to accommodate the electron-withdrawing effects of the hexafluoropropoxy group.

Advanced: How can researchers resolve contradictions in environmental occurrence data for fluorinated aniline derivatives?

Discrepancies in global distribution data (e.g., surface water concentrations) may arise from analytical method variability (e.g., LC-MS vs. GC-MS sensitivity) or environmental factors (e.g., pH-dependent degradation). Pan et al. (2018) recommend cross-validating results using isotope dilution techniques and accounting for regional differences in fluorinated compound usage and wastewater treatment efficacy . Advanced statistical modeling (e.g., principal component analysis) can isolate confounding variables.

Basic: What analytical techniques are effective for quantifying this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to the compound’s polar functional groups and thermal instability. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in aqueous samples. For tissue or sediment matrices, accelerated solvent extraction (ASE) with acetonitrile:water (80:20) is recommended .

Advanced: What are the photodegradation mechanisms of this compound under UV exposure?

Photolysis studies on analogous compounds (e.g., lufenuron intermediates) show that the hexafluoropropoxy group undergoes C-O bond cleavage under UV light (λ = 254 nm), generating perfluorinated radicals and nitroso byproducts . Quantum mechanical calculations (DFT) can predict degradation pathways, while radical scavengers (e.g., tert-butanol) experimentally validate intermediate species.

Basic: How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the fluorinated ether linkage. The compound’s low flashpoint (123°C) necessitates fire-safe storage, and its acidity (pKa ~1.17) requires pH-neutral environments to avoid decomposition .

Advanced: How can environmental persistence and bioaccumulation potential be assessed for this compound?

The European Chemicals Agency (ECHA) classifies structurally similar perfluorinated substances as "very high concern" (SVHC) due to persistence (half-life >100 days in water) and bioaccumulation factors (log Kow >3.5) . Use OECD 307/309 guidelines for hydrolysis and biodegradation testing. Computational tools like EPI Suite estimate persistence, while in vitro assays (e.g., protein-binding studies) assess bioaccumulation risks.

Basic: What safety protocols are critical when working with fluorinated aniline derivatives?

Given acute toxicity (H302, H317) and aquatic hazard (H410) classifications , use fume hoods for synthesis, and wear nitrile gloves and chemical goggles. Waste must be neutralized with activated carbon before disposal. Monitor airborne particulates via NIOSH Method 0500.

Advanced: How do substituents (e.g., chloro, nitro) on the aniline ring influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -Cl, -NO2) enhance electrophilic substitution at the para position but reduce nucleophilic aromatic substitution rates. Density Functional Theory (DFT) simulations show that chloro substituents increase the compound’s electron affinity by 0.8 eV, affecting redox behavior in catalytic reactions .

Basic: What spectroscopic methods characterize the structural integrity of this compound?

- NMR : ¹⁹F NMR detects fluoropropoxy group symmetry (δ = -75 to -85 ppm for CF3 groups).

- IR : Strong C-F stretches at 1150–1250 cm⁻¹ and N-H bends at 3376–3507 cm⁻¹ confirm functional groups .

- UV-Vis : Absorbance at λmax = 255 nm (ε = 18 L·mol⁻¹·cm⁻¹) indicates aromatic π→π* transitions.

Advanced: What computational models predict the environmental fate of fluorinated aniline derivatives?

Molecular dynamics (MD) simulations using force fields like OPLS-AA model adsorption onto soil organic matter. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with biodegradation half-lives. The US EPA’s CompTox Dashboard provides toxicity forecaster (ToxCast) data for risk prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.